molecular formula C9H11ClN2OS B2610947 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride CAS No. 2034619-35-5

4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2610947
CAS No.: 2034619-35-5
M. Wt: 230.71
InChI Key: CLQWFNXYLJFQSE-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H10N2OS•HCl It is a derivative of thiazole and furan, two heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride typically involves the condensation of 2,5-dimethylfuran with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c1-5-3-7(6(2)12-5)8-4-13-9(10)11-8;/h3-4H,1-2H3,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQWFNXYLJFQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CSC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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